{[7-(4-Bromophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetonitrile
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Overview
Description
{[7-(4-Bromophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetonitrile is a complex heterocyclic compound that features a triazolo-pyrazine core. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The presence of the bromophenyl group and the thioacetonitrile moiety adds to its chemical versatility and reactivity.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazoline derivatives, have been found to interact with enzymes like acetylcholinesterase (ache) in the cholinergic nervous system .
Mode of Action
It’s known that similar compounds can inhibit the activity of ache, affecting normal nerve pulses’ transmission and leading to behavioral changes .
Biochemical Pathways
The compound may affect the biochemical pathways related to the production of reactive oxygen species (ROS) and free radicals. Overexpression of ROS and free radicals can lead to cellular damage . The compound might also influence the pathway of lipid peroxidation, leading to the formation of malondialdehyde (MDA), a biomarker for oxidative injury .
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that they might exhibit cytotoxicity at certain concentrations .
Result of Action
The compound’s action could lead to a reduction in AchE activity, affecting normal nerve pulses’ transmission, leading to behavioral changes, body movement impairment, and even reduced number of survival organisms . It might also influence the levels of MDA in the brain, indicating oxidative stress .
Action Environment
It’s known that the bioactivity of similar compounds can be enhanced or inhibited by various environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[7-(4-Bromophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Triazolo-Pyrazine Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Bromophenyl Group: This can be achieved through electrophilic aromatic substitution reactions using bromobenzene derivatives.
Thioacetonitrile Addition: The final step involves the nucleophilic substitution reaction where the thioacetonitrile group is introduced, often using thiol reagents and cyanide sources under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, {[7-(4-Bromophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against various biological targets, making it a candidate for drug development. Studies have explored its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its reactivity and stability make it suitable for various applications in material science.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Another triazolo-containing compound with antiviral properties.
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Uniqueness
{[7-(4-Bromophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetonitrile is unique due to the combination of its structural features, including the bromophenyl group, the triazolo-pyrazine core, and the thioacetonitrile moiety. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
2-[[7-(4-bromophenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN5OS/c14-9-1-3-10(4-2-9)18-6-7-19-11(12(18)20)16-17-13(19)21-8-5-15/h1-4,6-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZQLZIJPCCAGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CN3C(=NN=C3SCC#N)C2=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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